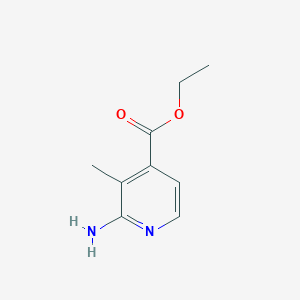

Ethyl 2-amino-3-methylisonicotinate

Description

Ethyl 2-amino-3-methylisonicotinate is an ethyl ester derivative of isonicotinic acid, featuring an amino (-NH₂) group at position 2 and a methyl (-CH₃) group at position 3 on the pyridine ring.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-amino-3-methylpyridine-4-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI Key |

WGJMVRLWMDVQSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-methylisonicotinate can be synthesized through a multi-step process. One common method involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl isonicotinate is then subjected to a nitration reaction to introduce a nitro group at the 2-position. This intermediate is subsequently reduced to form the amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can facilitate the esterification and nitration steps, while hydrogenation reactors can be employed for the reduction of the nitro group to an amino group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methylisonicotinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to this compound.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl 2-amino-3-methylisonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of Ethyl 2-amino-3-methylisonicotinate and its analogs:

Commercial Availability and Stability

This compound’s analogs exhibit varying commercial statuses. For instance, Mthis compound is listed as discontinued, possibly due to challenges in synthesis or storage stability . Halogenated derivatives (e.g., chloro, bromo) remain available, reflecting their utility in cross-coupling reactions and agrochemical synthesis .

Key Findings

Ester Chain Impact : Ethyl esters generally offer better solubility and stability than methyl esters.

Functional Group Synergy : Combinations like bromo-hydroxy (in Ethyl 2-bromo-3-hydroxy-6-methylisonicotinate) balance reactivity and polarity for targeted applications.

Biological Activity

Ethyl 2-amino-3-methylisonicotinate (EAMIN) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EAMIN is an isonicotinate derivative characterized by the following chemical structure:

- Chemical Formula : C₉H₁₁N₃O₂

- Molecular Weight : 181.20 g/mol

The presence of the amino group and the methyl substituent on the pyridine ring contributes to its biological reactivity and potential as a ligand in various biochemical pathways.

EAMIN's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may modulate enzymatic activity through competitive inhibition or allosteric regulation, depending on the target. The compound has been shown to have potential pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies suggest that EAMIN can inhibit the growth of certain bacteria and fungi, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : EAMIN has been investigated for its ability to induce apoptosis in cancer cells, possibly through modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of EAMIN against various strains of bacteria. The Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) | Comparative Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (1) |

| Escherichia coli | 64 | Ampicillin (8) |

| Candida albicans | 16 | Fluconazole (4) |

These results indicate that EAMIN exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that EAMIN can induce apoptosis in various cancer cell lines. The following table summarizes findings from a study assessing its cytotoxic effects:

| Cell Line | IC50 (µM) | Control IC50 (µM) |

|---|---|---|

| HeLa (cervical cancer) | 15 | Doxorubicin (5) |

| MCF-7 (breast cancer) | 20 | Tamoxifen (10) |

| A549 (lung cancer) | 18 | Cisplatin (8) |

The IC50 values suggest that EAMIN has comparable cytotoxic effects to established chemotherapeutic agents.

Case Studies

-

Study on Antimicrobial Properties :

A recent investigation involved testing EAMIN against multi-drug resistant strains isolated from diabetic foot ulcers. The compound demonstrated efficacy comparable to standard antibiotics, suggesting its potential as an alternative treatment option for resistant infections . -

Evaluation of Anticancer Effects :

In a study published in Inorganic Chemistry, EAMIN was evaluated for its ability to bind DNA and induce cytotoxicity in cancer cells. Results indicated that EAMIN forms stable complexes with DNA, leading to significant reductions in cell viability in treated cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.